molecular formula C16H11ClINO4 B13871330 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one

Cat. No.: B13871330
M. Wt: 443.62 g/mol
InChI Key: RKGUNOUUSYWIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid such as sulfuric acid.

    Introduction of the Chlorine and Hydroxy Groups: Chlorination and hydroxylation reactions can be carried out using appropriate reagents such as thionyl chloride and sodium hydroxide.

    Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the quinoline core, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the quinoline core to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of quinolin-2-one derivatives with carbonyl groups.

    Reduction: Formation of tetrahydroquinoline derivatives or deiodinated products.

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

Scientific Research Applications

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-hydroxy-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.

    4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the chlorine atom, which may influence its properties.

    7-chloro-4-hydroxy-3-phenoxy-1H-quinolin-2-one: Lacks the methoxy group, which may alter its solubility and interactions with biological targets.

Uniqueness

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, as well as the methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11ClINO4

Molecular Weight

443.62 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one

InChI

InChI=1S/C16H11ClINO4/c1-22-8-3-2-4-9(5-8)23-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21)

InChI Key

RKGUNOUUSYWIBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.